molecular formula C17H12N4O5S B4379084 3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide

3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide

Cat. No.: B4379084
M. Wt: 384.4 g/mol
InChI Key: BXNWLTZVDCSZEK-UHFFFAOYSA-N
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Description

3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide is a complex organic compound that features a pyrazole ring, a nitro group, and a thieno[3,4-c]chromen-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as 3-nitroacetophenone, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate under acidic conditions.

    Synthesis of Thieno[3,4-c]chromen-4-one: This moiety can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable diketone under basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thieno[3,4-c]chromen-4-one derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the thieno[3,4-c]chromen-4-one moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3-nitro-1H-pyrazol-1-yl)propanamide: Lacks the thieno[3,4-c]chromen-4-one moiety, making it less complex.

    N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide:

Uniqueness

The combination of the pyrazole ring with a nitro group and the thieno[3,4-c]chromen-4-one moiety makes 3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide unique

Properties

IUPAC Name

3-(3-nitropyrazol-1-yl)-N-(4-oxothieno[3,4-c]chromen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c22-14(6-8-20-7-5-13(19-20)21(24)25)18-16-15-11(9-27-16)10-3-1-2-4-12(10)26-17(15)23/h1-5,7,9H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNWLTZVDCSZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)CCN4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide
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3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide
Reactant of Route 3
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3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide
Reactant of Route 4
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3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide
Reactant of Route 5
3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide
Reactant of Route 6
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3-(3-nitro-1H-pyrazol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)propanamide

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